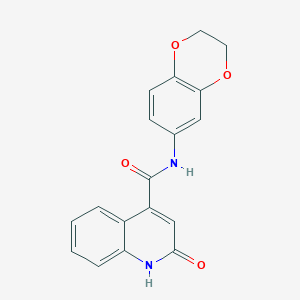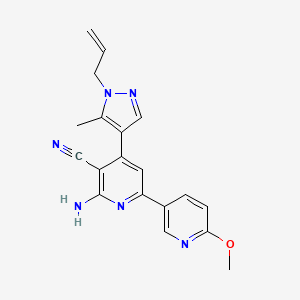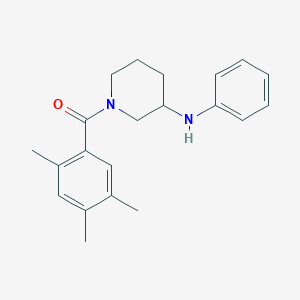![molecular formula C13H18N2O3 B5373273 2-[(methoxyacetyl)amino]-N-propylbenzamide](/img/structure/B5373273.png)
2-[(methoxyacetyl)amino]-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Methoxyacetyl)amino]-N-propylbenzamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. MPAA is a derivative of benzamide, a class of organic compounds that has been extensively studied for their pharmacological properties.
Applications De Recherche Scientifique
2-[(methoxyacetyl)amino]-N-propylbenzamide has been studied extensively for its potential applications in various fields of science. In medicinal chemistry, this compound has been shown to exhibit potent analgesic and anti-inflammatory properties. It has been suggested that this compound acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in pain and inflammation. This compound has also been shown to exhibit anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
In neuroscience, this compound has been studied for its effects on the central nervous system. It has been shown to enhance the release of dopamine, a neurotransmitter that plays a crucial role in reward and motivation. This compound has also been shown to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 2-[(methoxyacetyl)amino]-N-propylbenzamide is not fully understood, but it is believed to act as an inhibitor of COX-2, which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that are involved in pain and inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins, resulting in analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2, resulting in a decrease in the production of prostaglandins. This compound has also been shown to enhance the release of dopamine, a neurotransmitter that plays a crucial role in reward and motivation. In vivo studies have shown that this compound exhibits potent analgesic and anti-inflammatory effects and has anticonvulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(methoxyacetyl)amino]-N-propylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity and identity can be confirmed by various spectroscopic techniques. This compound exhibits potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation. However, like any other chemical compound, this compound has its limitations. Its mechanism of action is not fully understood, and its effects on the human body are not well documented.
Orientations Futures
There are several future directions for the study of 2-[(methoxyacetyl)amino]-N-propylbenzamide. One potential direction is the development of this compound-based drugs for the treatment of pain and inflammation. Another potential direction is the study of this compound's effects on the central nervous system and its potential applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its effects on the human body.
Méthodes De Synthèse
The synthesis of 2-[(methoxyacetyl)amino]-N-propylbenzamide involves the reaction of N-propylbenzamide with methoxyacetic anhydride in the presence of a catalyst. The reaction is carried out under mild conditions and yields a white crystalline powder that is purified by recrystallization. The purity and identity of the compound are confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Propriétés
IUPAC Name |
2-[(2-methoxyacetyl)amino]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-8-14-13(17)10-6-4-5-7-11(10)15-12(16)9-18-2/h4-7H,3,8-9H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPOJHTXINGJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,2R*,4R*)-N-{2-[(2,2,2-trifluoroacetyl)amino]ethyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5373196.png)
![2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5373197.png)

![2-{2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B5373210.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5373223.png)


![5-[2-(1H-imidazol-1-yl)propanoyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5373235.png)
![1-{4-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5373239.png)
![2-chloro-4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5373242.png)
![4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5373266.png)
![4-(1H-indol-3-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5373267.png)
![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5373271.png)
